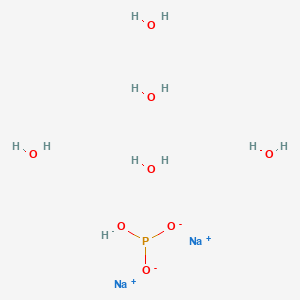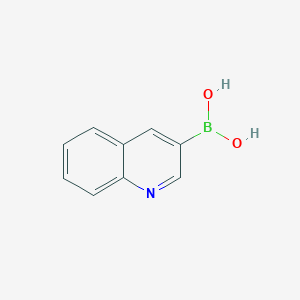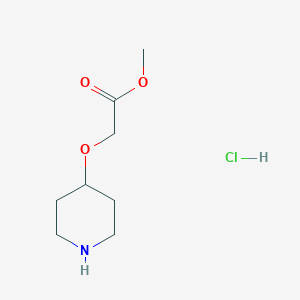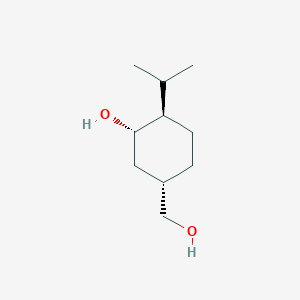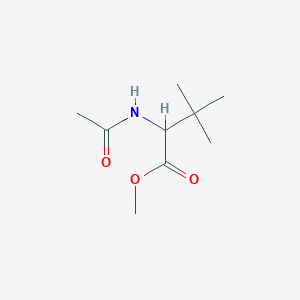
Methyl 2-acetamido-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3,3-dimethylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of butanoic acid and is commonly known as MADB. The purpose of
Mecanismo De Acción
The mechanism of action of MADB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, MADB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MADB has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Efectos Bioquímicos Y Fisiológicos
MADB has been shown to have a range of biochemical and physiological effects in the body. In animal studies, MADB has been shown to reduce inflammation and pain, as well as improve cognitive function. MADB has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, the long-term effects of MADB on human health are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MADB is its ease of synthesis, which makes it a readily available compound for laboratory experiments. MADB is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of MADB is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of MADB is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on MADB. One area of interest is the development of new drugs based on MADB, particularly for the treatment of inflammatory and pain-related conditions. Another area of interest is the development of new materials based on MADB, which may have unique properties such as improved mechanical strength or conductivity. Additionally, further research is needed to fully understand the mechanism of action of MADB and its long-term effects on human health.
Métodos De Síntesis
The synthesis of MADB involves the reaction of 2-acetamido-3,3-dimethylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions with stirring for several hours. The resulting product is then purified using standard laboratory techniques such as column chromatography.
Aplicaciones Científicas De Investigación
MADB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MADB has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, MADB has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, MADB has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
143005-55-4 |
|---|---|
Nombre del producto |
Methyl 2-acetamido-3,3-dimethylbutanoate |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13-5)9(2,3)4/h7H,1-5H3,(H,10,11) |
Clave InChI |
MNKLWOGVQOMQHS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)C(C)(C)C |
SMILES canónico |
CC(=O)NC(C(=O)OC)C(C)(C)C |
Sinónimos |
Valine, N-acetyl-3-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



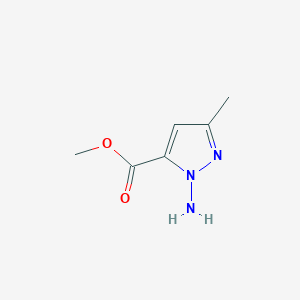
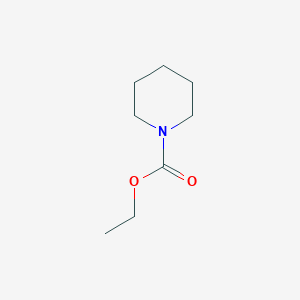
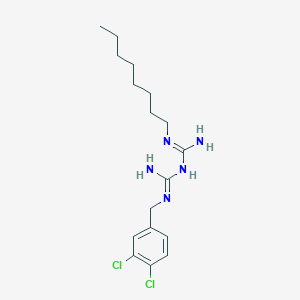


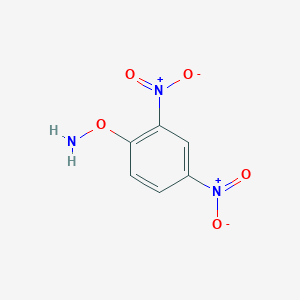
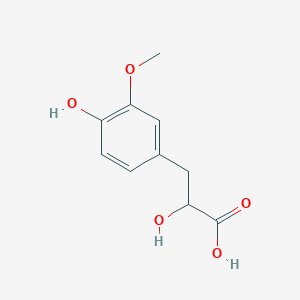
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
